molecular formula C13H8F2O2 B3087900 3',5-Difluorobiphenyl-2-carboxylic acid CAS No. 1178233-27-6

3',5-Difluorobiphenyl-2-carboxylic acid

Cat. No.: B3087900
CAS No.: 1178233-27-6
M. Wt: 234.20 g/mol
InChI Key: KQPKORFXTCBRLD-UHFFFAOYSA-N
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Description

3’,5-Difluorobiphenyl-2-carboxylic acid is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine atoms at the 3’ and 5’ positions and a carboxylic acid group at the 2 position of the biphenyl structure imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5-Difluorobiphenyl-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.

Industrial Production Methods

Industrial production of 3’,5-Difluorobiphenyl-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3’,5-Difluorobiphenyl-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Alcohols: Used in esterification reactions.

    Bases: Used in acid-base reactions.

Major Products

    Substituted Biphenyl Derivatives: Formed from substitution reactions.

    Esters: Formed from esterification reactions.

    Salts: Formed from acid-base reactions.

Scientific Research Applications

3’,5-Difluorobiphenyl-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’,5-Difluorobiphenyl-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5-Difluorobiphenyl-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group on the biphenyl structure.

Properties

IUPAC Name

4-fluoro-2-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPKORFXTCBRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673347
Record name 3',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178233-27-6
Record name 3',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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